molecular formula C17H18N2O4S2 B2884951 N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-72-1

N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2884951
CAS No.: 627833-72-1
M. Wt: 378.46
InChI Key: IXZMUPWTVBOXDS-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring a thiophen-2-yl group at position 2, a 4-methylbenzenesulfonyl moiety at position 4, and a 2-methoxyethylamine substituent at position 3. The compound’s structural complexity combines heterocyclic, sulfonamide, and alkylamine functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-12-5-7-13(8-6-12)25(20,21)17-16(18-9-10-22-2)23-15(19-17)14-4-3-11-24-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZMUPWTVBOXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,3-oxazole core distinguishes this compound from thiazole or thiadiazole-based analogs. For example:

  • Thiazole derivatives (e.g., 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine ) exhibit similar sulfonamide groups but demonstrate distinct electronic profiles due to sulfur’s polarizability compared to oxygen in oxazoles .

Sulfonyl Group Variations

The 4-methylbenzenesulfonyl group is a critical pharmacophore. Analogs with halogenated or electron-withdrawing sulfonyl groups show enhanced binding in kinase inhibition:

  • 4-(4-Chlorobenzene-1-sulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine (MW: 362.83 g/mol) replaces the methyl group with chlorine, increasing lipophilicity (ClogP: ~3.2 vs. ~2.8 for the target compound) .
  • N-Benzyl-4-(4-fluorobenzene-1-sulfonyl)-2-phenyl-1,3-oxazol-5-amine (MW: 408.45 g/mol) incorporates fluorine, improving metabolic stability .

Amine Substituent Effects

The 2-methoxyethylamine group balances solubility and membrane permeability. Contrasting analogs include:

  • N-[(Pyridin-3-yl)methyl]-substituted oxazoles (e.g., 4-(Benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine ), which introduce basic pyridine moieties for enhanced target engagement but reduced blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Sulfonyl Group Amine Substituent Molecular Weight (g/mol) Key Activity/Feature Reference
N-(2-Methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine 1,3-Oxazole 4-Methylbenzenesulfonyl 2-Methoxyethylamine ~393.14 Hypothesized kinase inhibition N/A
4-(4-Chlorobenzene-1-sulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine 1,3-Oxazole 4-Chlorobenzenesulfonyl Ethylamine 362.83 Lipophilic modulator
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole None Benzylideneamine 317.84 Aromatic stacking agent
SSR125543A (CRF1 antagonist) 1,3-Thiazole None Propynyl-cyclopropyl 552.46 Oral bioavailability

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